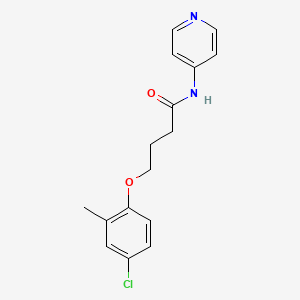
2-phenyl-2-(phenylsulfanyl)-N-(pyrimidin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-2-(phenylsulfanyl)-N-(pyrimidin-2-yl)acetamide is an organic compound that features a complex structure with a phenyl group, a phenylsulfanyl group, and a pyrimidinyl group attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2-(phenylsulfanyl)-N-(pyrimidin-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Acetamide Backbone: This can be achieved by reacting acetic anhydride with an appropriate amine to form the acetamide.
Introduction of the Phenylsulfanyl Group: This step involves the reaction of the acetamide with a phenylsulfanyl chloride in the presence of a base such as triethylamine.
Attachment of the Pyrimidinyl Group: The final step involves the reaction of the intermediate with a pyrimidinyl halide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-phenyl-2-(phenylsulfanyl)-N-(pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group.
Substitution: The pyrimidinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-sulfanylated acetamide.
Substitution: Various substituted pyrimidinyl derivatives.
Aplicaciones Científicas De Investigación
2-phenyl-2-(phenylsulfanyl)-N-(pyrimidin-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 2-phenyl-2-(phenylsulfanyl)-N-(pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The pyrimidinyl group can interact with nucleic acids or proteins, affecting their function. These interactions can modulate various biological pathways, making the compound a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
2-phenyl-2-(phenylsulfanyl)acetamide: Lacks the pyrimidinyl group, making it less versatile in biological interactions.
N-(pyrimidin-2-yl)acetamide: Lacks the phenylsulfanyl group, reducing its potential for interactions with thiol groups in proteins.
Uniqueness
2-phenyl-2-(phenylsulfanyl)-N-(pyrimidin-2-yl)acetamide is unique due to the presence of both the phenylsulfanyl and pyrimidinyl groups, which provide a combination of properties that can be exploited in various scientific applications. This dual functionality makes it a versatile compound for research in multiple fields.
Propiedades
Fórmula molecular |
C18H15N3OS |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
2-phenyl-2-phenylsulfanyl-N-pyrimidin-2-ylacetamide |
InChI |
InChI=1S/C18H15N3OS/c22-17(21-18-19-12-7-13-20-18)16(14-8-3-1-4-9-14)23-15-10-5-2-6-11-15/h1-13,16H,(H,19,20,21,22) |
Clave InChI |
OGMTYYMYIJQLGK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)NC2=NC=CC=N2)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


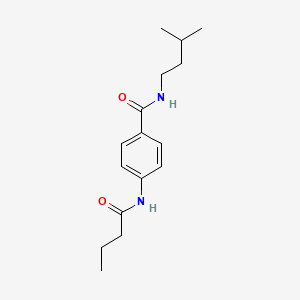
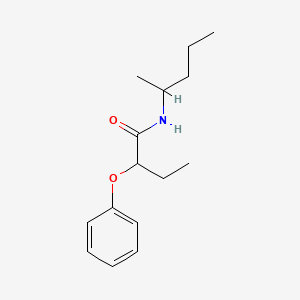
![1-(furan-2-ylcarbonyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide](/img/structure/B11172295.png)
![3-[(2-methylpropanoyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11172303.png)
![2-[(2-methoxyethyl)sulfanyl]-N-(1-phenylethyl)benzamide](/img/structure/B11172311.png)
![N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]acetamide](/img/structure/B11172315.png)
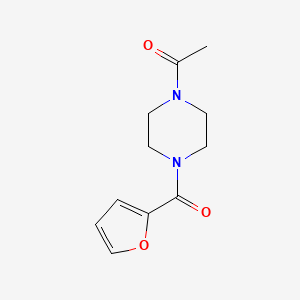
![2-Ethoxy-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B11172317.png)
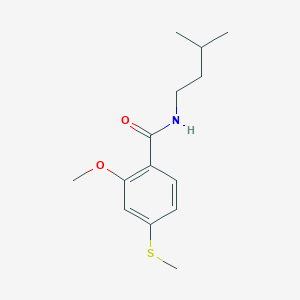

![2-[(2-methoxyethyl)sulfanyl]-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B11172326.png)

